4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is a complex organic compound that combines the structural features of 2,4-dihydroxybenzaldehyde and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone typically involves the condensation of 2,4-dihydroxybenzaldehyde with a hydrazone derivative of the triazolopyridazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage and aromatic rings allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: A simpler phenolic aldehyde with similar reactivity but lacking the triazolopyridazine moiety.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents, affecting their biological activity and chemical properties.
Uniqueness
2,4-Dihydroxybenzaldehyde 1-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is unique due to its combination of a phenolic aldehyde and a triazolopyridazine moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13ClN6O2 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H13ClN6O2/c19-13-4-1-11(2-5-13)18-23-22-17-8-7-16(24-25(17)18)21-20-10-12-3-6-14(26)9-15(12)27/h1-10,26-27H,(H,21,24)/b20-10+ |
InChI Key |
YTJXFVKKJZPGDE-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)N/N=C/C4=C(C=C(C=C4)O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NN=CC4=C(C=C(C=C4)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.